2,3',4',5,5'-Pentachlorobiphenyl

概要

説明

2,3’,4’,5,5’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a class of organic pollutants that have been widely found in the environment due to their strong environmental durability and accumulation through the food chain . This compound is known for its high toxicity and persistence in the environment, making it a significant concern for both environmental and human health .

作用機序

Target of Action

The primary targets of 2,3’,4’,5,5’-Pentachlorobiphenyl (PCB118) are Protein Kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid function .

Mode of Action

PCB118 interacts with its targets, leading to significant changes in their expression levels. Specifically, PCB118 increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing NIS levels . These changes are concentration- and time-dependent .

Biochemical Pathways

PCB118 affects the Akt/FoxO3a/NIS signaling pathway . It also induces thyroid cell dysfunction through the TUBB3/DAPK2/MRLC/ATG9A pathway . Furthermore, PCB118 promotes calcium influx via Store-Operated Ca2+ Entry (SOCE), leading to an increase in intracellular calcium concentration .

Result of Action

PCB118 induces thyroid cell dysfunction and reduces cell viability . It also promotes the generation of inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and intercellular adhesion molecule-1 (ICAM-1) . Additionally, PCB118 has been shown to cause structural damage and dysfunction of the thyroid .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4’,5,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using various chlorinating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of PCBs, including 2,3’,4’,5,5’-Pentachlorobiphenyl, was historically carried out through the direct chlorination of biphenyl in the presence of a catalyst. This method allowed for the production of various PCB congeners by controlling the degree of chlorination .

化学反応の分析

Types of Reactions

2,3’,4’,5,5’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Typically involves cytochrome P450 enzymes in biological systems.

Reduction: Often mediated by sulfate-reducing bacteria in anaerobic environments.

Substitution: Can be facilitated by nucleophilic agents under specific conditions.

Major Products Formed

Oxidation: Hydroxylated biphenyls.

Reduction: Less chlorinated biphenyls.

Substitution: Various substituted biphenyls depending on the reagents used.

科学的研究の応用

2,3’,4’,5,5’-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key applications include:

Environmental Chemistry: Used as a model compound to study the environmental fate and transport of PCBs.

Toxicology: Investigated for its toxic effects on various biological systems, including its role in endocrine disruption and thyroid dysfunction

Bioremediation: Studied for its biodegradation by microbial populations, which can help in developing strategies for PCB remediation.

類似化合物との比較

Similar Compounds

2,3,4,4’,5-Pentachlorobiphenyl: Another dioxin-like PCB with similar toxicological properties.

2,2’,4,5,5’-Pentachlorobiphenyl: Shares similar environmental persistence and bioaccumulation characteristics.

2,3,3’,4,4’-Pentachlorobiphenyl: Known for its endocrine-disrupting effects.

Uniqueness

2,3’,4’,5,5’-Pentachlorobiphenyl is unique due to its specific chlorination pattern, which influences its binding affinity to AhR and its subsequent toxicological effects . Its high persistence and bioaccumulation potential make it a significant environmental pollutant .

生物活性

2,3',4',5,5'-Pentachlorobiphenyl (PCB 126) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. PCBs are known for their environmental persistence and potential health risks, including carcinogenicity and endocrine disruption. This article focuses on the biological activity of PCB 126, examining its interactions with biological systems, toxicological effects, and implications for human health.

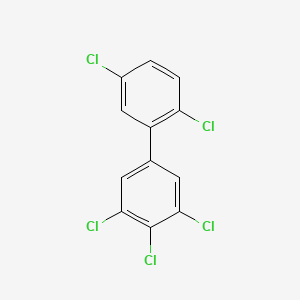

Chemical Structure and Properties

- Molecular Formula : C12H5Cl5

- Molecular Weight : Approximately 261.57 g/mol

The structure of PCB 126 features five chlorine atoms attached to biphenyl, influencing its chemical reactivity and biological interactions. The arrangement of these chlorine atoms significantly affects the compound's toxicity and ability to bind to cellular receptors.

PCB 126 exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, PCB 126 can modulate the expression of genes involved in xenobiotic metabolism, leading to various toxicological outcomes:

- Induction of CYP1A enzymes : Increased activity of cytochrome P450 enzymes (CYP1A1 and CYP1A2) has been observed in response to PCB exposure, indicating enhanced metabolic processing of xenobiotics .

- DNA Damage : Studies have shown that PCB 126 can induce DNA strand breaks in liver cells, contributing to its potential carcinogenicity .

- Endocrine Disruption : PCBs can interfere with hormonal signaling pathways, leading to developmental and reproductive toxicity .

Toxicological Effects

Research has documented several adverse effects associated with PCB 126 exposure:

- Carcinogenicity : PCB 126 is classified as probably carcinogenic to humans (Group 2A) by the International Agency for Research on Cancer (IARC). Animal studies have demonstrated an increased incidence of liver tumors following exposure .

- Neurodevelopmental Deficits : Exposure during critical developmental periods has been linked to neurocognitive impairments in offspring .

- Immune System Effects : PCB exposure can lead to immunotoxicity, resulting in altered immune responses and increased susceptibility to infections.

Study on Liver Tumors Induction

A study involving rats exposed to Aroclor 1254 (a commercial PCB mixture containing PCB 126) reported significant increases in hepatocellular adenomas and carcinomas. This indicates a strong link between PCB exposure and liver cancer development .

Neurodevelopmental Impact Study

In a longitudinal study assessing maternal exposure to PCBs before pregnancy, researchers found correlations between higher maternal blood levels of PCBs and adverse neurodevelopmental outcomes in newborns. This highlights the risks associated with PCB exposure during critical developmental windows .

Data Table: Summary of Biological Effects

特性

IUPAC Name |

1,2,3-trichloro-5-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-1-2-9(14)8(5-7)6-3-10(15)12(17)11(16)4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVBPZFQXKMHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074213 | |

| Record name | 2,3',4',5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70424-70-3 | |

| Record name | 2′,3,4,5,5′-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70424-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',5,5'-Pentachlorodiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5,5'-PENTACHLORODIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31F1760355 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。